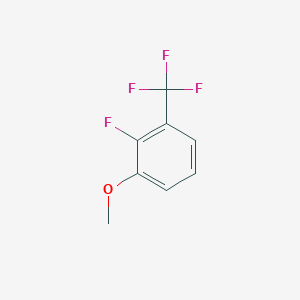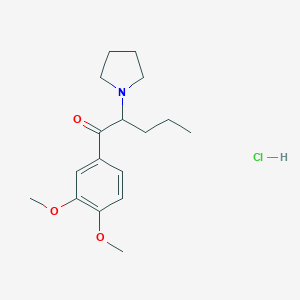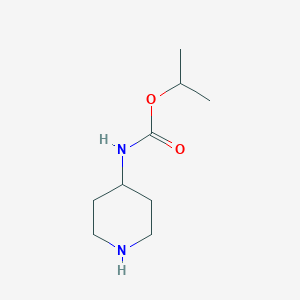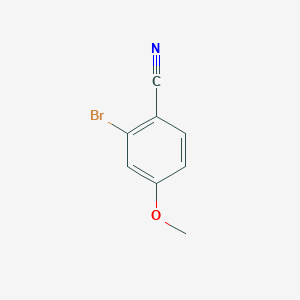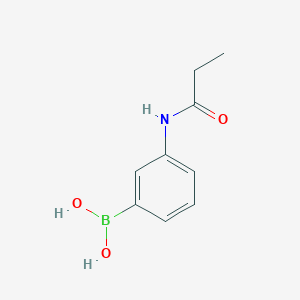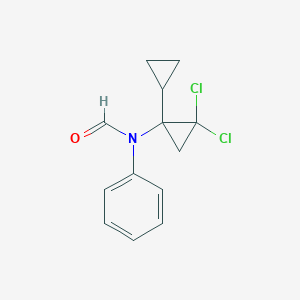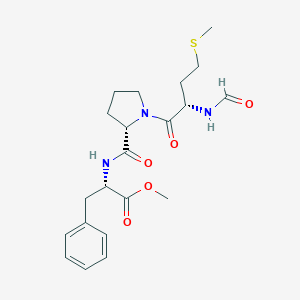
N-Formylmethionyl-prolyl-phenylalanine methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Formylmethionyl-prolyl-phenylalanine methyl ester (fMLP) is a synthetic peptide that has been widely used in scientific research due to its ability to stimulate neutrophils and other leukocytes. The peptide is derived from bacterial peptides and is commonly used in laboratory experiments to study various biological processes.
科学研究应用
FMLP has been widely used in scientific research to study the function of neutrophils and other leukocytes. The peptide stimulates the respiratory burst in neutrophils, which leads to the production of reactive oxygen species. This process is important for the immune response to bacterial infections. N-Formylmethionyl-prolyl-phenylalanine methyl ester has also been used to study chemotaxis, which is the process by which cells migrate towards a chemical gradient. The peptide acts as a chemoattractant for neutrophils, which allows researchers to study the mechanisms of chemotaxis.
作用机制
The mechanism of action of N-Formylmethionyl-prolyl-phenylalanine methyl ester involves binding to a G protein-coupled receptor called formyl peptide receptor 1 (FPR1). Activation of FPR1 leads to the activation of downstream signaling pathways, including the phospholipase C pathway, the phosphatidylinositol 3-kinase pathway, and the mitogen-activated protein kinase pathway. These pathways lead to the production of reactive oxygen species and the activation of transcription factors, which regulate gene expression.
生化和生理效应
FMLP has several biochemical and physiological effects on neutrophils and other leukocytes. The peptide stimulates the respiratory burst, which leads to the production of reactive oxygen species. This process is important for the immune response to bacterial infections. N-Formylmethionyl-prolyl-phenylalanine methyl ester also activates the NADPH oxidase enzyme, which is responsible for the production of reactive oxygen species. The peptide has been shown to induce chemotaxis in neutrophils, which allows cells to migrate towards sites of infection. N-Formylmethionyl-prolyl-phenylalanine methyl ester has also been shown to induce degranulation in neutrophils, which releases antimicrobial peptides and enzymes.
实验室实验的优点和局限性
FMLP has several advantages for lab experiments. The peptide is easy to synthesize and has a high yield and purity. It is also stable and can be stored for long periods of time. N-Formylmethionyl-prolyl-phenylalanine methyl ester is a potent chemoattractant and can be used at low concentrations. However, there are some limitations to using N-Formylmethionyl-prolyl-phenylalanine methyl ester in lab experiments. The peptide is derived from bacterial peptides and may not accurately reflect the physiological response to infection. It also has a short half-life and may be rapidly degraded in vivo.
未来方向
There are several future directions for research on N-Formylmethionyl-prolyl-phenylalanine methyl ester. One area of research is the development of FPR1 antagonists, which could be used to treat inflammatory diseases. Another area of research is the study of the role of N-Formylmethionyl-prolyl-phenylalanine methyl ester in cancer. Recent studies have shown that N-Formylmethionyl-prolyl-phenylalanine methyl ester can promote tumor growth and metastasis. Understanding the mechanisms of N-Formylmethionyl-prolyl-phenylalanine methyl ester-induced tumor growth could lead to the development of new cancer therapies. Finally, there is a need for further research on the physiological effects of N-Formylmethionyl-prolyl-phenylalanine methyl ester in vivo. Studies in animal models could provide valuable insights into the role of N-Formylmethionyl-prolyl-phenylalanine methyl ester in the immune response to infection.
Conclusion:
In conclusion, N-Formylmethionyl-prolyl-phenylalanine methyl ester is a synthetic peptide that has been widely used in scientific research to study the function of neutrophils and other leukocytes. The peptide stimulates the respiratory burst, induces chemotaxis, and activates the NADPH oxidase enzyme. N-Formylmethionyl-prolyl-phenylalanine methyl ester has several advantages for lab experiments, including ease of synthesis and stability. However, there are some limitations to using N-Formylmethionyl-prolyl-phenylalanine methyl ester in lab experiments, including its short half-life and potential lack of physiological relevance. Future research on N-Formylmethionyl-prolyl-phenylalanine methyl ester could lead to the development of new therapies for inflammatory diseases and cancer.
合成方法
The synthesis of N-Formylmethionyl-prolyl-phenylalanine methyl ester involves the coupling of three amino acids, namely, methionine, proline, and phenylalanine, with a formyl group at the N-terminus and a methyl ester group at the C-terminus. The peptide can be synthesized using solid-phase peptide synthesis or solution-phase peptide synthesis. Solid-phase peptide synthesis involves the stepwise addition of amino acids to a resin-bound peptide chain, while solution-phase peptide synthesis involves the coupling of amino acids in solution. Both methods have been used to synthesize N-Formylmethionyl-prolyl-phenylalanine methyl ester with high yield and purity.
属性
CAS 编号 |
150178-44-2 |
|---|---|
产品名称 |
N-Formylmethionyl-prolyl-phenylalanine methyl ester |
分子式 |
C21H29N3O5S |
分子量 |
435.5 g/mol |
IUPAC 名称 |
methyl (2S)-2-[[(2S)-1-[(2S)-2-formamido-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C21H29N3O5S/c1-29-21(28)17(13-15-7-4-3-5-8-15)23-19(26)18-9-6-11-24(18)20(27)16(22-14-25)10-12-30-2/h3-5,7-8,14,16-18H,6,9-13H2,1-2H3,(H,22,25)(H,23,26)/t16-,17-,18-/m0/s1 |
InChI 键 |
PJYRDJQVXPQKFT-BZSNNMDCSA-N |
手性 SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCSC)NC=O |
SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(CCSC)NC=O |
规范 SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(CCSC)NC=O |
序列 |
MPF |
同义词 |
N-formyl-Met-Pro-Phe-OMe N-formylmethionyl-prolyl-phenylalanine methyl este |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



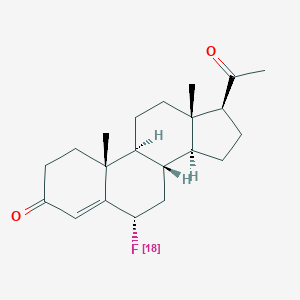
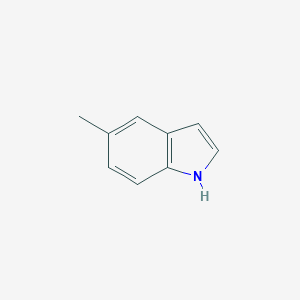
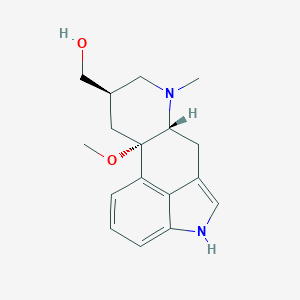
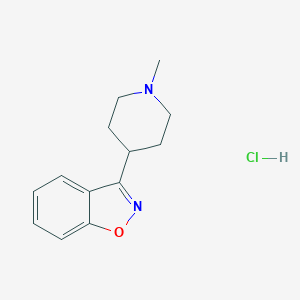
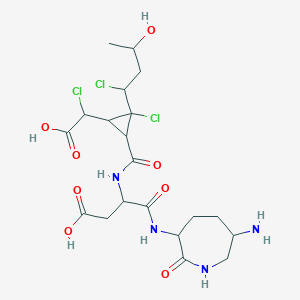
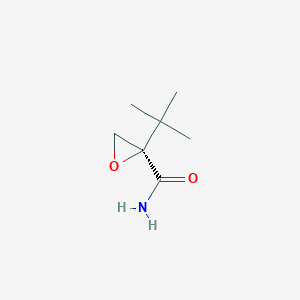
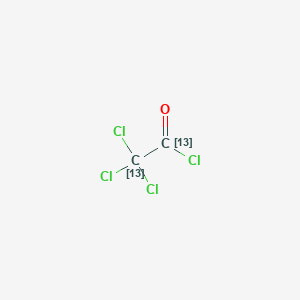
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B121694.png)
